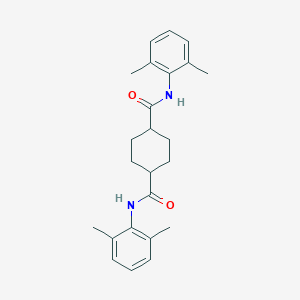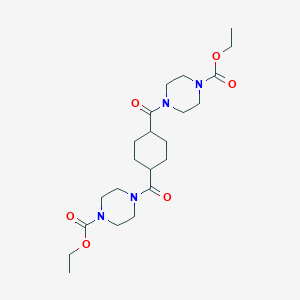![molecular formula C13H11INO+ B261511 1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium, also known as iodoacetylpyridinium (IAP), is a chemical compound that has gained significant attention in scientific research due to its unique properties. IAP is a versatile reagent that can be used for the modification of proteins, peptides, and other biomolecules.
Mécanisme D'action
IAP modifies proteins and peptides by reacting with cysteine residues. The reaction involves the formation of a thioether bond between the cysteine residue and the IAP molecule. This modification can be used for site-specific labeling and cross-linking of proteins.
Biochemical and Physiological Effects:
IAP has been shown to have minimal impact on the biochemical and physiological properties of modified proteins and peptides. The modification of cysteine residues with IAP does not affect protein function, stability, or activity.
Avantages Et Limitations Des Expériences En Laboratoire
IAP has several advantages for lab experiments. It is a versatile reagent that can be used for the modification of a wide range of biomolecules. The synthesis method is relatively simple and yields high purity IAP. However, there are also limitations to the use of IAP. The modification of cysteine residues with IAP is irreversible, which can limit its use for certain applications. Additionally, the reaction between IAP and cysteine residues is pH-dependent, which can affect the efficiency of the reaction.
Orientations Futures
There are several future directions for the use of IAP in scientific research. One area of interest is the development of new IAP derivatives with improved properties, such as increased reactivity and specificity. Another area of interest is the application of IAP for the modification of other biomolecules, such as carbohydrates and lipids. Additionally, the use of IAP for the preparation of protein bioconjugates with therapeutic applications is an area of active research.
Méthodes De Synthèse
The synthesis of IAP involves the reaction of 4-iodobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then oxidized with pyridinium chlorochromate to form IAP. The synthesis method is relatively simple and yields high purity IAP.
Applications De Recherche Scientifique
IAP has a broad range of applications in scientific research. It is commonly used for the modification of proteins and peptides, including the labeling of cysteine residues, the cross-linking of proteins, and the introduction of fluorescent tags. IAP can also be used for the synthesis of peptide nucleic acids and the preparation of protein bioconjugates.
Propriétés
Nom du produit |
1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium |
|---|---|
Formule moléculaire |
C13H11INO+ |
Poids moléculaire |
324.14 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C13H11INO/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15/h1-9H,10H2/q+1 |
Clé InChI |
PYZPELIVKXUDFV-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)I |
SMILES canonique |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)



![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)


![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)